molecular formula C18H30ClNO3 B584665 (S)-4-Hydroxy Penbutolol-d9 Hydrochloride CAS No. 1346617-35-3

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride

Cat. No.: B584665
CAS No.: 1346617-35-3
M. Wt: 352.947
InChI Key: IRXCLCQOLQYHQP-IMOSCWSWSA-N
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Description

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride is a deuterated compound of Penbutolol hydrochloride. It is a beta-adrenoceptor antagonist, which means it blocks the action of endogenous catecholamines on beta-adrenergic receptors. This compound is primarily used in scientific research due to its stable isotope labeling, which helps in the quantitation and analysis of drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy Penbutolol-d9 Hydrochloride involves the deuteration of Penbutolol hydrochlorideThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the parent alcohol. Substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. By inhibiting these receptors, the compound reduces the effects of endogenous catecholamines, leading to decreased heart rate and blood pressure. This mechanism is crucial for its use in treating cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Hydroxy Penbutolol-d9 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Properties

CAS No.

1346617-35-3

Molecular Formula

C18H30ClNO3

Molecular Weight

352.947

IUPAC Name

3-cyclopentyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenol;hydrochloride

InChI

InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1/i1D3,2D3,3D3;

InChI Key

IRXCLCQOLQYHQP-IMOSCWSWSA-N

SMILES

CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl

Synonyms

3-Cyclopentyl-4-[(2S)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenol Hydrochloride;  (S)-3-Cyclopentyl-4-[3-[(1,1-dimethylethyl-d9)amino]-_x000B_2-hydroxypropoxy]phenol Hydrochloride; 

Origin of Product

United States

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